molecular formula C16H11Br2NO B12089583 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol

1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol

Katalognummer: B12089583
Molekulargewicht: 393.07 g/mol
InChI-Schlüssel: DQMOCAHUDOXEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol is a complex organic compound characterized by the presence of both amino and bromine substituents on a naphthalene ring system

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of naphthalen-2-ol followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The subsequent amination step can be achieved using ammonia or an amine derivative under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol can be compared with other similar compounds such as:

    1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol: Similar structure but with chlorine substituents instead of bromine.

    1-(2-Amino-3,6-difluorophenyl)naphthalen-2-ol: Contains fluorine substituents, leading to different chemical properties.

    1-(2-Amino-3,6-diiodophenyl)naphthalen-2-ol: Iodine substituents result in distinct reactivity and applications.

The uniqueness of this compound lies in its specific bromine substituents, which impart unique chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C16H11Br2NO

Molekulargewicht

393.07 g/mol

IUPAC-Name

1-(2-amino-3,6-dibromophenyl)naphthalen-2-ol

InChI

InChI=1S/C16H11Br2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2

InChI-Schlüssel

DQMOCAHUDOXEEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.